molecular formula C16H14N7NaO5S4 B1668367 Cefuzonam sodium CAS No. 82219-81-6

Cefuzonam sodium

Cat. No. B1668367
CAS RN: 82219-81-6
M. Wt: 535.6 g/mol
InChI Key: BCMSQWPLFBUUKW-IXLPVNPSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cefuzonam sodium is a second-generation cephalosporin antibiotic, has broad spectrum on Gram-positive or -negative bacteria and may also be effective against Staphylococcus aureus against which third generation cephalosporins are largely ineffective.

Scientific Research Applications

1. Corrosion Inhibition

Cefuzonam (CZM) exhibits notable corrosion inhibition behavior at mild steel surfaces, particularly in acidic environments. This is attributed to the adsorption of CZM molecules on the steel surface, forming a protective layer. The adsorption follows the Langmuir adsorption isotherm, and CZM acts as a mixed-type inhibitor, effectively reducing corrosion rates (Singh, Ebenso, & Quraishi, 2013).

2. Analytical Method Development

Cefuzonam sodium's characteristics have been utilized in developing analytical methods for drug testing and quality control. For instance, research has been conducted to develop rapid and efficient spectrophotometric methods for evaluating the quality of ceftriaxone sodium, a related compound, in pharmaceutical formulations. Such methods have proven to be accurate, precise, and reproducible, highlighting the potential of using similar cephalosporin derivatives for analytical purposes (Aléssio, Kogawa, & Salgado, 2017).

3. Pharmacological Research

Cefuzonam's pharmacological properties have prompted research into its interactions and effects in various medical contexts. For example, studies have examined the pharmacokinetics of related compounds like ceftiofur sodium in animal models. Such research contributes valuable insights into the effective use of cephalosporins in treating infections in companion animals (Wang, Schneider, Xue, Sun, Qiu, Mochel, & Cao, 2019).

properties

CAS RN

82219-81-6

Product Name

Cefuzonam sodium

Molecular Formula

C16H14N7NaO5S4

Molecular Weight

535.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H15N7O5S4.Na/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8;/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27);/q;+1/p-1/b21-9+;/t10-,14-;/m1./s1

InChI Key

BCMSQWPLFBUUKW-IXLPVNPSSA-M

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+]

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-((7-((2-amino-4-(thiazoyl)-2-(methoxy-imino))acetyl)amino-4-carboxyceph-3-em-3-yl)methyl)-1,2,3-thiadiazole
CL 118523
CL-118523

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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